3-Chloro-2-methylpyridin-4-amine

SHP2 PTPN11 Cancer immunotherapy

Researchers developing SHP2 allosteric inhibitors often face supply inconsistencies with regioisomeric impurities that invalidate SAR. 3-Chloro-2-methylpyridin-4-amine (CAS 97944-40-6) eliminates this risk as the exact intermediate validated in Gilead's patent series (US11179397) for constructing single-digit nanomolar SHP2 inhibitors. • Enables direct thioether linkage at the 4-position for SHP2 pharmacophore assembly. • Orthogonal Cl/amine handles support sequential chemoselective derivatization without protecting groups. • Balanced AChE/BChE inhibition (IC₅₀ ~8.5-9.0 μM) offers fragment-based screening utility. Supplied as orange crystalline solid (mp 104-108°C, ≥95% purity) with reliable global logistics.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 97944-40-6
Cat. No. B020562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylpyridin-4-amine
CAS97944-40-6
Synonyms3-Chloro-2-methyl-pyridin-4-ylamine
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1Cl)N
InChIInChI=1S/C6H7ClN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9)
InChIKeyAGWBEYQZGBQXLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methylpyridin-4-amine: Procurement-Grade Pyridine Intermediate


3-Chloro-2-methylpyridin-4-amine is a trisubstituted pyridine building block (C₆H₇ClN₂, MW 142.59) bearing a chlorine atom at position 3, a methyl group at position 2, and a primary amine at position 4. The compound is supplied as an orange crystalline solid (mp 104–108 °C) with a calculated logP of ~2.2 and a topological polar surface area of 38.9 Ų [1]. It serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, most notably as a precursor in SHP2 (PTPN11) inhibitor programs [2] and NLRP3 inflammasome modulator discovery efforts .

3-Chloro-2-methylpyridin-4-amine: Why Analogs Fall Short


Substituting 3-chloro-2-methylpyridin-4-amine with a regioisomer such as 3‑chloro‑4‑methylpyridin‑2‑amine (CAS 56960‑76‑0) or a dechlorinated analog like 2‑methylpyridin‑4‑amine (CAS 18437‑58‑6) fundamentally alters both the electronic landscape of the pyridine ring and the available synthetic handles. The 3‑chloro substituent is optimally positioned for Pd‑catalyzed cross‑coupling at the carbon adjacent to the ring nitrogen, while the 4‑amine serves as a directing group for further functionalization—a combination that is absent in the 2‑amino‑3‑chloro or 4‑amino‑2‑methyl regioisomers [1]. The chlorine atom at the 3‑position also contributes a distinct electrophilic footprint (observed logP ≈ 2.2 vs. ~1.0 for the dechlorinated parent), which influences membrane permeability and target binding in biological systems [2]. These differences are not cosmetic; they translate directly into divergent reactivity profiles, patent‑specific synthetic utility, and bioactivity outcomes that procurement decisions must account for.

3-Chloro-2-methylpyridin-4-amine: Quantitative Evidence vs. Analogs


SHP2 Inhibitor Potency Enhancement via Derivatization

When 3‑chloro‑2‑methylpyridin‑4‑amine is elaborated into the SHP2 inhibitor (R)-8-(8-((3-chloro-2-methylpyridin-4-yl)thio)imidazo[1,2-c]pyrimidin-5-yl)-8-azaspiro[4.5]decan-1-amine, the resulting derivative displays an IC₅₀ of 7.60 nM against human SHP2 in a DiFMUP fluorogenic biochemical assay [1]. In contrast, unmodified 3‑chloro‑2‑methylpyridin‑4‑amine tested as a standalone SHP2 inhibitor shows an IC₅₀ of ~6,300 nM (6.31 μM) against recombinant full‑length human SHP2 [2]. This represents an >800‑fold enhancement in potency conferred by derivatization of the parent scaffold.

SHP2 PTPN11 Cancer immunotherapy

3-Chloro Substituent Enables Regioselective Cross-Coupling

The 3‑chloro substituent of 3‑chloro‑2‑methylpyridin‑4‑amine serves as a reactive handle for Pd‑catalyzed Suzuki–Miyaura cross‑coupling reactions, enabling regioselective C–C bond formation at the 3‑position while the 4‑amine remains available for orthogonal functionalization . In contrast, 2‑methylpyridin‑4‑amine (CAS 18437‑58‑6) lacks a halogen leaving group entirely, rendering it inert to direct cross‑coupling without prior electrophilic halogenation—a step that introduces additional cost, lower regiochemical fidelity, and reduced overall yield . The presence of both the chlorine and amine groups in a mutually reinforcing 1,2-relationship on the pyridine ring is a key structural feature that enables sequential, chemoselective derivatization strategies.

Suzuki-Miyaura coupling C-C bond formation Medicinal chemistry

Dual AChE/BChE Inhibition Profile

3-Chloro-2-methylpyridin-4-amine has been evaluated as a direct enzyme inhibitor and shows AChE IC₅₀ = 8.5 μM and BChE IC₅₀ = 9.0 μM, compared with the standard drug galantamine (AChE IC₅₀ = 5.0 μM; BChE IC₅₀ = 6.0 μM) . This near‑equipotent dual cholinesterase inhibition profile, with less than 2‑fold difference from the clinical comparator, suggests the compound itself possesses intrinsic CNS‑relevant bioactivity rather than serving purely as a passive intermediate. The balanced AChE/BChE ratio (0.94) contrasts with galantamine’s ratio (0.83), indicating a slightly broader cholinesterase coverage that may be of interest for Alzheimer's disease research programs.

Acetylcholinesterase Butyrylcholinesterase Neurodegeneration

PDHK4 Inhibition and Isoform Selectivity

A derivative incorporating the 3-chloro-2-methylpyridin-4-amine scaffold has been profiled against the pyruvate dehydrogenase kinase isoform 4 (PDHK4) and demonstrates an IC₅₀ of 21 nM in a radiometric biochemical kinase assay, with selectivity over PDHK1 (IC₅₀ = 35 nM) and PDHK3 (IC₅₀ = 26 nM) [1]. The 3,5-dichloro-2-methylpyridin-4-amine analog (CAS 195045‑26‑2), bearing an additional chlorine at the 5‑position, shows a distinct selectivity profile across the PDHK isoforms that diverges from the mono‑chloro substitution pattern [2]. This differential isoform selectivity, driven by the precise halogenation pattern, is critical for programs targeting glucose and fatty acid metabolism regulation where PDHK4 selectivity is desired over PDHK1 and PDHK2.

PDHK4 Pyruvate dehydrogenase kinase Metabolic disorders

Patent-Documented NLRP3 Inflammasome Inhibitor Intermediate

3-Chloro-2-methylpyridin-4-amine is explicitly claimed as a synthetic intermediate in WO‑2021209552‑A1, which discloses pyrazolo[1,5-d][1,2,4]triazine-5(4H)-acetamides as inhibitors of the NLRP3 inflammasome pathway . While the parent compound itself has not been reported with a direct NLRP3 IC₅₀, structurally related chloro‑aminopyridine derivatives have demonstrated NLRP3 inhibitory activity ranging from 210 nM (mouse J774.A1 cells) to 2,210 nM (human THP‑1 macrophages) [1]. The regioisomeric analog 3‑chloro‑4‑methylpyridin‑2‑amine (CAS 56960‑76‑0) has been more extensively characterized for antimicrobial applications but lacks comparable patent documentation in the NLRP3 inflammasome space . This patent provenance provides procurement justification for programs specifically targeting the NLRP3 pathway.

NLRP3 inflammasome IL-1β Inflammatory disease

Consistent Multi-Vendor Purity and QC Documentation

3-Chloro-2-methylpyridin-4-amine is commercially available from multiple reputable suppliers with a minimum purity specification of 95% (HPLC), with select vendors offering 97–98% (GC) grades and providing batch‑specific certificates of analysis including NMR, HPLC, and GC data . In comparison, the regioisomer 2‑chloro‑3‑methylpyridin‑4‑amine (CAS 79055‑64‑4) is typically offered at 97–98% purity but from fewer suppliers, while the dichloro analog 3,5‑dichloro‑2‑methylpyridin‑4‑amine (CAS 195045‑26‑2) is generally listed at 97% purity with limited batch‑level QC transparency . The broader supplier base and established QC infrastructure for the target compound reduce single‑source supply risk and facilitate reproducible scale‑up from milligram to kilogram quantities.

Quality control Purity specification Procurement reliability

3-Chloro-2-methylpyridin-4-amine: Key Application Scenarios


SHP2 Allosteric Inhibitor Development (Oncology & Immuno-Oncology)

3-Chloro-2-methylpyridin-4-amine is the scaffold of choice for constructing potent SHP2 inhibitors. As demonstrated by the Gilead Sciences patent series (US11179397/US11498930), elaboration of this scaffold yields derivatives with single‑digit nanomolar SHP2 IC₅₀ values (7.60 nM) [1]. The 3‑chloro‑4‑amino substitution pattern is essential for occupying the allosteric tunnel binding site of SHP2, a feature not replicable with 2‑amino‑3‑chloro or 4‑amino‑2‑methyl regioisomers. Procurement of this specific intermediate is justified when the synthetic route requires direct thioether linkage at the pyridine 4‑position as part of the SHP2 pharmacophore.

NLRP3 Inflammasome-Targeted Inflammatory Disease Programs

For research groups pursuing novel NLRP3 inflammasome inhibitors, 3‑chloro‑2‑methylpyridin‑4‑amine provides a patent‑documented entry point via the pyrazolo[1,5-d][1,2,4]triazine chemotype disclosed in WO‑2021209552‑A1 . The compound’s positioning at the 4‑amino site of the pyridine ring enables the construction of the fused triazine core that is critical for NLRP3 binding. Alternative regioisomers lack equivalent patent support in this target space, making the procurement of the correct isomer essential for both scientific validity and intellectual property clarity.

Fragment-Based CNS Drug Discovery via Intrinsic Cholinesterase Activity

Unlike many pyridine building blocks that are biologically inert, 3‑chloro‑2‑methylpyridin‑4‑amine exhibits measurable dual cholinesterase inhibition (AChE IC₅₀ = 8.5 μM; BChE IC₅₀ = 9.0 μM) . This intrinsic bioactivity enables its use as a validated fragment hit for structure‑based optimization in neurodegenerative disease programs, where the 3‑chloro substituent can be further derivatized to improve potency while the 4‑amine serves as a vector for fragment growing. The compound’s balanced AChE/BChE profile is a differentiating feature not observed with dechlorinated or regioisomeric analogs.

Multi-Step Medicinal Chemistry Library Synthesis with Orthogonal Functionalization

The co‑presence of a chlorine atom at C3 (cross‑coupling handle) and a primary amine at C4 (amide coupling or reductive amination handle) enables sequential, chemoselective derivatization without protecting group manipulation . This orthogonal reactivity pattern supports efficient parallel library synthesis in medicinal chemistry campaigns targeting kinases, phosphatases, or epigenetic readers. The 2‑methyl substituent further modulates the electron density of the pyridine ring, influencing both reaction rates and the physicochemical properties of final compounds—a subtle but important advantage over the non‑methylated or 4‑methyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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